

physical and chemical properties of 2,5-Bis(trifluoromethyl)benzyl alcohol

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Compound of Interest

Compound Name: 2,5-Bis(trifluoromethyl)benzyl alcohol

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An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)benzyl alcohol is a fluorinated organic compound that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring, make it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of **2,5-bis(trifluoromethyl)benzyl alcohol**, with a focus on its relevance to drug discovery and development.

Physical and Chemical Properties

The physical and chemical properties of **2,5-Bis(trifluoromethyl)benzyl alcohol** are summarized in the table below. While experimental data for some properties are limited, computed values provide useful estimates.

Property	Value	Source
Molecular Formula	C ₉ H ₆ F ₆ O	[1]
Molecular Weight	244.13 g/mol	[1]
CAS Number	302911-97-3	[1]
Appearance	Colorless liquid or solid	[2]
Melting Point	34-36 °C (lit.)	[2]
Boiling Point	(Computed)	[1]
Density	(Computed)	[1]
Solubility	Soluble in common organic solvents such as ethanol, acetone, chloroform, and diethyl ether. Moderately soluble in water.	
LogP	3.21650	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,5-Bis(trifluoromethyl)benzyl alcohol**.

- Infrared (IR) Spectroscopy: The IR spectrum of this alcohol will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong absorption bands corresponding to C-F stretching vibrations are expected in the region of 1100-1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[1][3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will show a characteristic signal for the benzylic protons (-CH₂OH), typically a singlet or a doublet depending on coupling with the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region, with their

chemical shifts influenced by the electron-withdrawing trifluoromethyl groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

- ^{13}C NMR: The carbon NMR spectrum will show signals for the benzylic carbon and the aromatic carbons. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. The chemical shifts of the aromatic carbons are significantly influenced by the trifluoromethyl substituents.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) at m/z 244. Fragmentation patterns may include the loss of a hydroxyl radical, water, or trifluoromethyl groups.[\[7\]](#)

Synthesis

2,5-Bis(trifluoromethyl)benzyl alcohol can be synthesized through several routes, primarily involving the reduction of a corresponding carbonyl compound or a Grignard reaction.

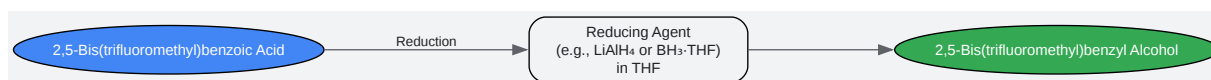
Reduction of 2,5-Bis(trifluoromethyl)benzoic Acid

A common and straightforward method for the synthesis of **2,5-Bis(trifluoromethyl)benzyl alcohol** is the reduction of the corresponding carboxylic acid.

Experimental Protocol:

- Dissolution: Dissolve 2,5-Bis(trifluoromethyl)benzoic acid in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reduction: Cool the solution in an ice bath and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH_4) or borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$). The choice of reducing agent may depend on the scale and desired selectivity.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or an aqueous acid solution (e.g., dilute HCl) at low temperature.

- Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.



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Caption: Synthetic pathway for **2,5-Bis(trifluoromethyl)benzyl alcohol** via reduction.

Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent with formaldehyde.

Experimental Protocol:

- Grignard Reagent Formation: Prepare the Grignard reagent by reacting 1-bromo-2,5-bis(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent like diethyl ether or THF under an inert atmosphere. The initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.
- Reaction with Formaldehyde: Add a source of formaldehyde, such as paraformaldehyde or gaseous formaldehyde, to the freshly prepared Grignard reagent at a controlled temperature (usually low).
- Work-up: After the reaction is complete, quench the reaction mixture with an aqueous solution of a weak acid, such as ammonium chloride or dilute hydrochloric acid.
- Extraction and Purification: Extract the product with an organic solvent, followed by washing, drying, and purification as described in the reduction method.



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Caption: Grignard synthesis of **2,5-Bis(trifluoromethyl)benzyl alcohol**.

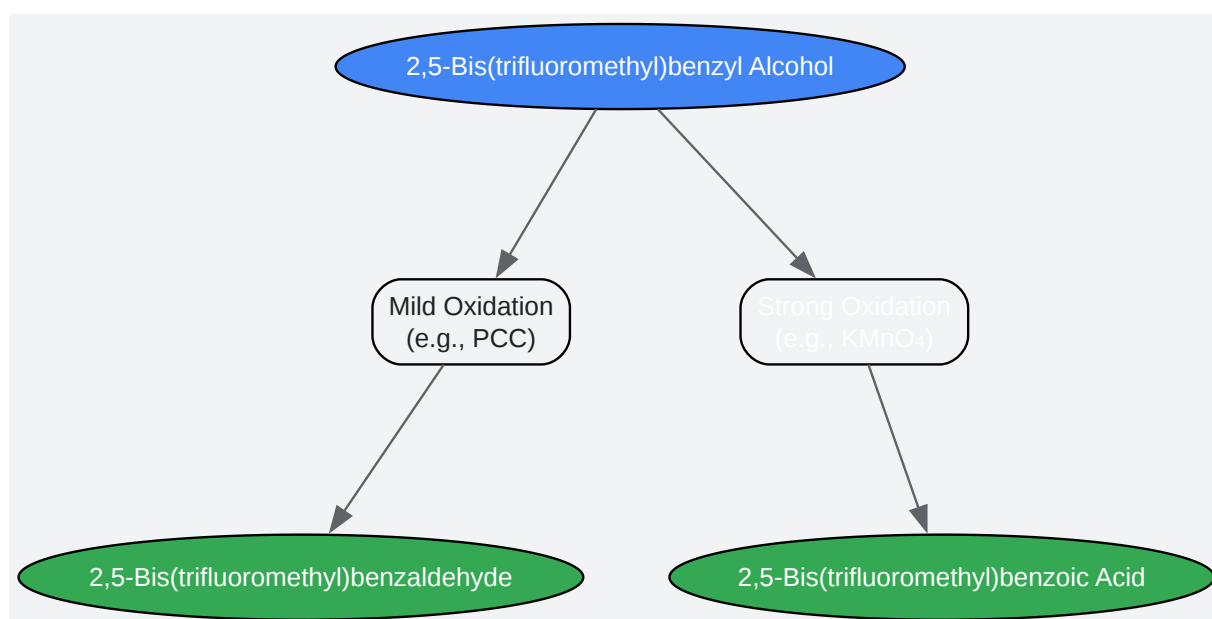
Reactivity

The chemical reactivity of **2,5-Bis(trifluoromethyl)benzyl alcohol** is influenced by the hydroxyl group and the electron-deficient aromatic ring.

Oxidation

The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. The choice of oxidant determines the product.

- To Aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane will selectively oxidize the alcohol to 2,5-bis(trifluoromethyl)benzaldehyde.
- To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will oxidize the alcohol to 2,5-bis(trifluoromethyl)benzoic acid.



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Caption: Oxidation reactions of **2,5-Bis(trifluoromethyl)benzyl alcohol**.

Esterification and Etherification

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. Similarly, it can be converted to ethers via Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

Role in Glycosylation Reactions

Trifluoromethyl-substituted benzyl ethers have been utilized as protecting groups in carbohydrate chemistry. The electron-withdrawing nature of the trifluoromethyl groups can influence the stereoselectivity of glycosylation reactions.[8][9]

Applications in Drug Development

2,5-Bis(trifluoromethyl)benzyl alcohol is a key intermediate in the synthesis of various biologically active molecules. The presence of two trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.

- **Neurokinin-1 (NK1) Receptor Antagonists:** This class of compounds has applications in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders.
- **Cholesterol Ester Transfer Protein (CETP) Inhibitors:** These inhibitors are being investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels.

The general workflow for utilizing this alcohol in drug synthesis is depicted below.



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Caption: Role of **2,5-Bis(trifluoromethyl)benzyl alcohol** in drug synthesis.

Safety and Handling

2,5-Bis(trifluoromethyl)benzyl alcohol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,5-Bis(trifluoromethyl)benzyl alcohol is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its unique electronic properties and reactivity make it an important tool for medicinal chemists and researchers in the life sciences. A thorough understanding of its physical and chemical characteristics, as well as its synthetic routes and reactivity, is essential for its effective utilization in research and development.

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